BenchChemオンラインストアへようこそ!

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Lipophilicity Physicochemical Properties Drug Design

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide (CAS 897623-83-5, PubChem CID is a synthetic sulfonamide-tetrazole hybrid compound with a molecular formula of C17H18ClN5O2S and a molecular weight of 391.87 g/mol. The compound features a 1-(4-chlorophenyl)-1H-tetrazol-5-yl core linked via a methylene bridge to a 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) moiety.

Molecular Formula C17H18ClN5O2S
Molecular Weight 391.87
CAS No. 897623-83-5
Cat. No. B2874631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
CAS897623-83-5
Molecular FormulaC17H18ClN5O2S
Molecular Weight391.87
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H18ClN5O2S/c1-11-8-12(2)17(13(3)9-11)26(24,25)19-10-16-20-21-22-23(16)15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3
InChIKeyLMGDKWIIIRUGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide (CAS 897623-83-5) – A Sterically Shielded Tetrazole-Sulfonamide Research Tool with Distinct Physicochemical Properties


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide (CAS 897623-83-5, PubChem CID 16799319) is a synthetic sulfonamide-tetrazole hybrid compound with a molecular formula of C17H18ClN5O2S and a molecular weight of 391.87 g/mol [1]. The compound features a 1-(4-chlorophenyl)-1H-tetrazol-5-yl core linked via a methylene bridge to a 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) moiety. Unlike its unsubstituted benzenesulfonamide analog (CAS 921083-83-2), the three ortho-methyl groups on the phenylsulfonamide ring introduce significant steric bulk and altered lipophilicity. The tetrazole ring serves as a metabolically stable bioisostere of carboxylic acid functionalities, while the 4-chlorophenyl substituent provides halogen-mediated binding interactions . PubChem-computed properties include an XLogP3-AA value of 3.4, a topological polar surface area of 98.2 Ų, and one hydrogen bond donor [1]. The ZINC database (ZINC26981813) reports no known biological activity data in ChEMBL, indicating this compound has not been subjected to published pharmacological profiling [2].

Why 2,4,6-Trimethyl Substitution on Sulfonamide-Tetrazole Scaffolds Cannot Be Approximated by Unsubstituted or Monosubstituted Analogs


Within the sulfonamide-tetrazole chemical space centered on the 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl pharmacophore, substitution on the benzenesulfonamide ring critically modulates both physicochemical and steric properties that cannot be approximated by trivial analog selection. The target compound's 2,4,6-trimethylbenzenesulfonamide moiety introduces a substantially higher computed XLogP3 (3.4) compared with the unsubstituted benzenesulfonamide analog CAS 921083-83-2, for which PubChem-computed property data indicate a markedly lower lipophilicity [1]. The three methyl groups contribute additional steric bulk that constrains accessible conformational space at the sulfonamide nitrogen, potentially altering target binding mode relative to the unsubstituted phenyl analog. Furthermore, the mesitylene sulfonamide group has a distinct electron-donating character that modulates the sulfonamide NH acidity (pKa) compared with electron-withdrawing substituted analogs such as the 4-fluoro derivative (CAS 921083-87-6) . Class-level evidence from tetrazole-sulfonamide ACAT inhibitors demonstrates that even single-position substitutions on the sulfonamide phenyl ring produce 4- to 20-fold differences in IC50 values [2]. Consequently, substitution with an unsubstituted benzenesulfonamide or 4-halo analog would yield a compound with different solubility, permeability, and target engagement profiles, making generic substitution unreliable without direct comparative data.

Quantitative Differentiation Evidence: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide Versus Closest Analogs


Lipophilicity Enhancement: XLogP3-AA Comparison of 2,4,6-Trimethyl vs. Unsubstituted Benzenesulfonamide Analogs

The target compound (CAS 897623-83-5) exhibits a PubChem-computed XLogP3-AA value of 3.4, reflecting the contribution of the three methyl groups on the benzenesulfonamide ring. In contrast, the unsubstituted benzenesulfonamide analog (CAS 921083-83-2) has a predicted XLogP value of approximately 2.1 based on computed data from the same PubChem platform using the XLogP3 3.0 algorithm [1]. This represents a difference of approximately +1.3 log units, translating to roughly a 20-fold increase in octanol-water partition coefficient. This elevated lipophilicity predicts higher membrane permeability and potentially greater plasma protein binding for the target compound compared with the unsubstituted analog .

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Differentiation: 391.87 g/mol vs. Unsubstituted Analog (349.8 g/mol) – Implications for Permeability and Solubility Screening Windows

The target compound (MW = 391.87 g/mol) is 42.07 g/mol heavier than the direct unsubstituted benzenesulfonamide analog CAS 921083-83-2 (MW = 349.8 g/mol), a difference of approximately 12% . This increase arises from the three additional methyl groups (net addition of three CH2 units, 42 Da). The molecular weight exceeds the Lipinski Rule-of-Five threshold of 500 Da but falls within a window that may influence passive transcellular permeability relative to lighter analogs. The 4-fluorobenzenesulfonamide analog (CAS 921083-87-6, MW = 367.78 g/mol) is intermediate in mass . Within the tetrazole-sulfonamide ACAT inhibitor series, molecular weight variations of similar magnitude have been associated with altered oral absorption and tissue distribution profiles [1].

Molecular Weight Permeability Drug-Likeness

Topological Polar Surface Area (TPSA): 98.2 Ų vs. Structure-Activity Benchmarks for Sulfonamide-Tetrazole Bioisosteres

The target compound has a PubChem-computed topological polar surface area (TPSA) of 98.2 Ų [1]. This value falls within the commonly accepted threshold for oral bioavailability (TPSA ≤ 140 Ų per Veber's rule) and below the typical blood-brain barrier penetration cutoff (TPSA ≤ 60–70 Ų for CNS-active compounds). The unsubstituted benzenesulfonamide analog (CAS 921083-83-2) is predicted to have an identical or very similar TPSA since the additional methyl groups in the target compound are non-polar and do not contribute to TPSA. However, the combination of TPSA = 98.2 Ų with the elevated XLogP (3.4) positions the target compound in a distinct region of the TPSA-lipophilicity plot compared with the unsubstituted analog (XLogP ~2.1 at the same TPSA), influencing predicted ADME profiles [2]. This combination predicts high gastrointestinal absorption but limited CNS penetration.

Polar Surface Area Bioavailability Blood-Brain Barrier

Steric Bulk and Conformational Constraint: Ortho-Methyl Substituents Block Free Rotation at the Sulfonamide-SO2-Ar Bond

The 2,4,6-trimethyl substitution pattern creates a sterically congested environment around the sulfonamide sulfur atom. The two ortho-methyl groups (at positions 2 and 6 of the benzenesulfonamide ring) impose significant rotational restriction on the S–N and S–C(aryl) bonds compared with the unsubstituted analog (CAS 921083-83-2) or the 4-fluoro analog (CAS 921083-87-6), which lack ortho substituents [1]. This steric shielding is analogous to that observed in 2,4,6-trimethylbenzenesulfonamide (CAS 4543-58-2), a fragment whose binding mode in human carbonic anhydrase II (PDB 6T4N) demonstrates that the ortho-methyl groups induce a distinct sulfonamide geometry compared with unsubstituted benzenesulfonamide [2]. The implication for the target compound is that the mesitylenesulfonamide group restricts the accessible conformational space of the sulfonamide NH vector, potentially favoring a specific orientation for hydrogen bonding to target residues .

Steric Effects Conformational Analysis Sulfonamide Geometry

Hydrogen Bond Acceptor Count: 6 Acceptors Provide Multi-Directional Target Engagement Capacity

The target compound contains 6 hydrogen bond acceptors (PubChem-computed): four from the tetrazole ring nitrogen atoms, two from the sulfonamide S=O oxygens, plus one hydrogen bond donor (the sulfonamide NH) [1]. This acceptor count is identical to that of the unsubstituted benzenesulfonamide analog (CAS 921083-83-2) since the tetrazole and sulfonamide cores are conserved. However, the combination of 6 HBA and 1 HBD with an XLogP of 3.4 places the target compound in a distinct region of property space compared with analogs bearing electron-withdrawing substituents on the sulfonamide ring. The 4-fluoro analog (CAS 921083-87-6) has the same HBA/HBD count but lower lipophilicity due to fluorine substitution . Class-level data from sulfonamide-tetrazole ACAT inhibitors show that the sulfonamide NH acts as a critical hydrogen bond donor for enzyme active site engagement [2].

Hydrogen Bonding Binding Affinity Pharmacophore

Absence of Published Bioactivity Data: A Blank-Slate Research Tool with No Pre-Existing Target Bias

According to the ZINC database (ZINC26981813), the target compound has no reported biological activity in ChEMBL 20 and has not been cited in any publications [1]. This contrasts with several related sulfonamide-tetrazole compounds that have established activity profiles, such as the ACAT inhibitor series described in US Patent 5,239,082, where compounds exhibit IC50 values ranging from 0.04 μM to 7.6 μM in rabbit intestinal microsome ACAT assays [2]. The absence of published bioactivity data for the target compound is itself a distinguishing feature: it represents a structurally defined but biologically uncharacterized chemical probe, suitable for unbiased phenotypic screening or novel target identification campaigns. Researchers seeking compounds without pre-existing target annotation may prefer this compound over analogs that have known pharmacological profiles that could introduce selection bias in discovery programs .

Screening Library Novel Target Discovery Chemical Probe

Recommended Research Application Scenarios for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide (CAS 897623-83-5) Based on Quantitative Differentiation Evidence


Unbiased Phenotypic Screening Libraries Requiring Sterically Differentiated Sulfonamide-Tetrazole Probes

The compound's distinguishing steric profile—conferred by the 2,4,6-trimethylbenzenesulfonamide group—makes it suitable for inclusion in focused screening libraries where conformational restriction at the sulfonamide moiety is desired [1]. The ortho-methyl groups constrain the sulfonamide geometry to a more limited set of rotamers compared with unsubstituted or para-substituted analogs (CAS 921083-83-2, CAS 921083-87-6). This steric feature is valuable for phenotypic screens targeting protein classes where sulfonamide orientation critically determines binding, such as carbonic anhydrases, where 2,4,6-trimethylbenzenesulfonamide has demonstrated a distinct binding mode (PDB 6T4N) [2]. Researchers designing structure-activity relationship (SAR) studies around the sulfonamide vector can use this compound as a 'bulky anchor' reference point.

ADME Probe Compound for Evaluating Lipophilicity-Dependent Permeability in Tetrazole-Containing Chemical Series

With an XLogP3 of 3.4—approximately 1.3 log units higher than the unsubstituted benzenesulfonamide analog—this compound serves as a calibrated lipophilicity probe within tetrazole-sulfonamide chemical series [1]. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to establish quantitative structure-permeability relationships (QSPR) for this scaffold. The three methyl groups provide a defined ΔlogP increment (+1.3 units) without altering the topological polar surface area (98.2 Ų) or hydrogen bond donor/acceptor counts, enabling clean interpretation of lipophilicity-driven permeability changes [2]. Such calibration is essential when optimizing lead compounds for oral bioavailability.

Negative Control or Reference Compound for Tetrazole Bioisostere Evaluation in Drug Discovery Programs

Given the complete absence of published bioactivity data in ChEMBL 20 and ZINC [1], this compound is well-suited as a negative control or reference compound in bioisostere evaluation studies. When evaluating tetrazole-containing lead compounds for target engagement, this structurally analogous but biologically unannotated compound can serve as an inactive comparator to confirm that observed activity is driven by specific pharmacophoric features rather than non-specific tetrazole-mediated effects. Its high purity specification (95%+, Catalog CM991599) [2] meets the quality requirements for use as a reference standard in biochemical and cell-based assays.

Fragment-Based Drug Discovery (FBDD) Expansion Starting from 2,4,6-Trimethylbenzenesulfonamide Fragment Hits

The 2,4,6-trimethylbenzenesulfonamide fragment (CAS 4543-58-2) has demonstrated binding to human carbonic anhydrase II (PDB 6T4N) [1]. The target compound represents a fully elaborated derivative where this fragment has been linked via a methylene bridge to a 1-(4-chlorophenyl)-1H-tetrazole moiety. This structural elaboration adds a lipophilic halogen-substituted heterocycle predicted to engage additional subpockets via the 4-chlorophenyl group while retaining the sulfonamide zinc-binding warhead [2]. Fragment-based drug discovery programs exploring CA-II or other sulfonamide-binding targets can use this compound to probe SAR around the fragment-to-lead expansion vector, with the tetrazole providing metabolic stability advantages over carboxylic acid bioisosteres .

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.